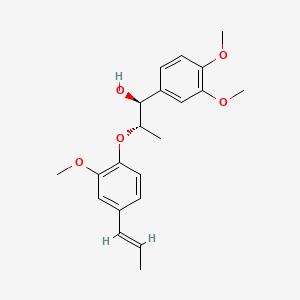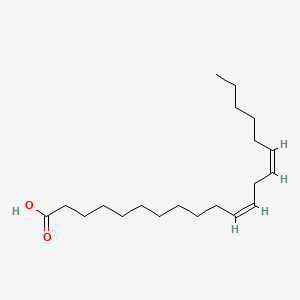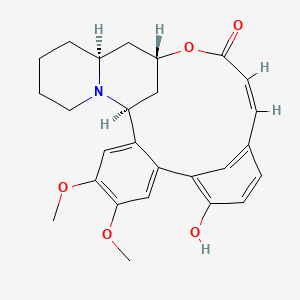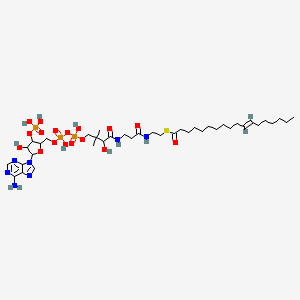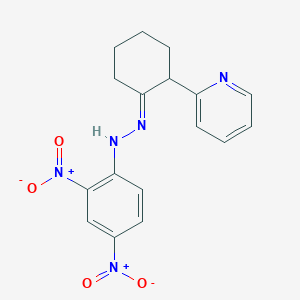
N-(2,4-Dinitro-phenyl)-N'-(2-pyridin-2-YL-cyclohexylidene)-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dinitro-N-[[2-(2-pyridinyl)cyclohexylidene]amino]aniline is a C-nitro compound.
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Singh and Kumar (2015) synthesized compounds including N-substituted aroyl pyridine-4-carbonyl hydrazines, which were tested for their antibacterial activity, using ampicillin as a reference compound (Singh & Kumar, 2015).
Synthesis and Characterization of Complexes
- Ghammamy et al. (2010) used N-(2,4-dinitro-phenyl)-N-(3-phenyl-allylidene)-hydrazine and similar compounds as ligands for synthesizing palladium (II) complexes, and characterized them using vibrational study, elemental analysis, IR, and UV-Vis spectroscopy (Ghammamy et al., 2010).
Development of Polyimides
- Yan et al. (2011) synthesized a series of pyridine-containing polyimides using a novel pyridine-containing aromatic diamine monomer, with good solubility and thermal stability, for potential applications in materials science (Yan et al., 2011).
Antimicrobial Activity of Analogs
- Singh et al. (2021) synthesized compounds containing a spiro ring obtained from the reaction of cyclohexylidene hydrazine and evaluated their in vitro antimicrobial screening against various microbes (Singh et al., 2021).
Synthesis and Characterization of Novel Polyimides
- Fengchun Yang et al. (2015) synthesized a diamine monomer through a reduction of a dinitro compound, producing new polyimides that form tough and transparent films, suggesting applications in high-performance materials (Fengchun Yang et al., 2015).
Antibacterial Activity of Thiosemicarbazides
- Bhat et al. (2022) synthesized N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides and evaluated their antibacterial activity, finding several compounds active against Gram-positive bacteria (Bhat et al., 2022).
Propiedades
Nombre del producto |
N-(2,4-Dinitro-phenyl)-N'-(2-pyridin-2-YL-cyclohexylidene)-hydrazine |
|---|---|
Fórmula molecular |
C17H17N5O4 |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
2,4-dinitro-N-[(E)-(2-pyridin-2-ylcyclohexylidene)amino]aniline |
InChI |
InChI=1S/C17H17N5O4/c23-21(24)12-8-9-16(17(11-12)22(25)26)20-19-15-7-2-1-5-13(15)14-6-3-4-10-18-14/h3-4,6,8-11,13,20H,1-2,5,7H2/b19-15+ |
Clave InChI |
OXWJCYWFEMNOSV-XDJHFCHBSA-N |
SMILES isomérico |
C1CC/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C(C1)C3=CC=CC=N3 |
SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C1)C3=CC=CC=N3 |
SMILES canónico |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C1)C3=CC=CC=N3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1237556.png)
![[2-Methoxy-5-[[4-(4-methylphenyl)-1-phthalazinyl]amino]phenyl]-(1-piperidinyl)methanone](/img/structure/B1237558.png)
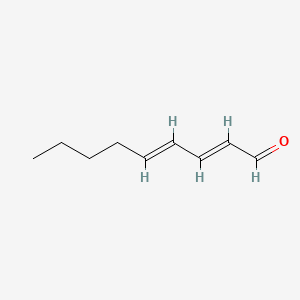
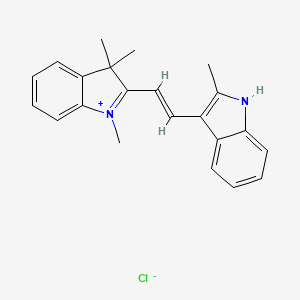
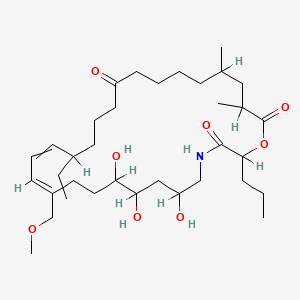
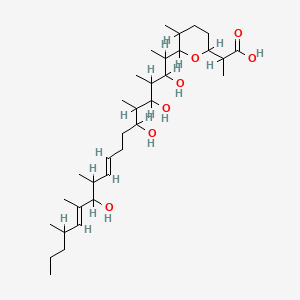

![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1237567.png)

